molecular formula C11H6BrCl2NO2 B14298990 1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione CAS No. 113642-78-7

1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione

Cat. No.: B14298990
CAS No.: 113642-78-7
M. Wt: 334.98 g/mol
InChI Key: ONYDENYTYPCPNZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with bromine, methyl, and chlorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione typically involves the following steps:

    Chlorination: The addition of chlorine atoms to the pyrrole ring can be performed using chlorine gas or other chlorinating agents under controlled conditions.

    Cyclization: The formation of the pyrrole ring is facilitated by cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing halogens.

    Substitution: Formation of substituted derivatives with new functional groups replacing bromine or chlorine atoms.

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and fine chemicals, contributing to the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpropiophenone: Shares the bromine and methyl substitutions but differs in the core structure.

    2-Bromo-1-(4-methylphenyl)-1-propanone: Similar bromine and methyl substitutions with a different functional group arrangement.

Uniqueness

1-(2-Bromo-4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

113642-78-7

Molecular Formula

C11H6BrCl2NO2

Molecular Weight

334.98 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)-3,4-dichloropyrrole-2,5-dione

InChI

InChI=1S/C11H6BrCl2NO2/c1-5-2-3-7(6(12)4-5)15-10(16)8(13)9(14)11(15)17/h2-4H,1H3

InChI Key

ONYDENYTYPCPNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br

Origin of Product

United States

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